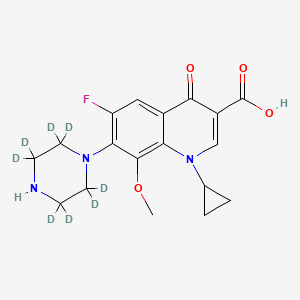
rac-1-Linoleoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-Linoleoyl-3-chloropropanediol is a chemical compound with the molecular formula C21H37ClO3 and a molecular weight of 372.97 g/mol . It is a new lipid found in food protein hydrolyzates . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The preparation of rac-1-Linoleoyl-3-chloropropanediol involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
rac-1-Linoleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac-1-Linoleoyl-3-chloropropanediol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of rac-1-Linoleoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. It can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites . These metabolites can then participate in signaling pathways that regulate cellular processes such as inflammation, cell growth, and apoptosis .
Comparaison Avec Des Composés Similaires
rac-1-Linoleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
1-Linoleoyl-2-chloropropanediol: Similar in structure but with the chlorine atom at a different position.
1-Linoleoyl-3-linolenoyl-2-chloropropanediol: Contains an additional linolenoyl group, making it more complex.
1-Linoleoyl-3-palmitoyl-2-chloropropanediol: Contains a palmitoyl group instead of a linoleoyl group.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
(3-chloro-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEYMNNFFJSIRX-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857934 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74875-98-2 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)


